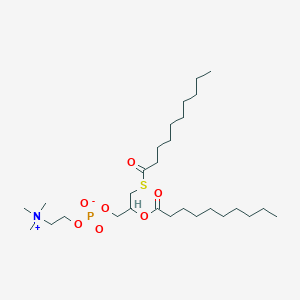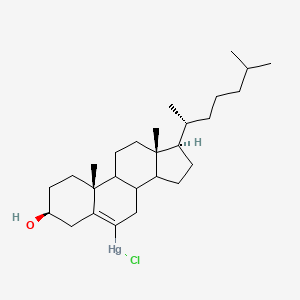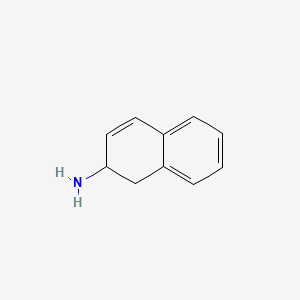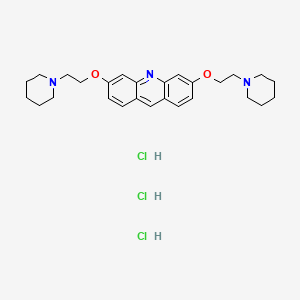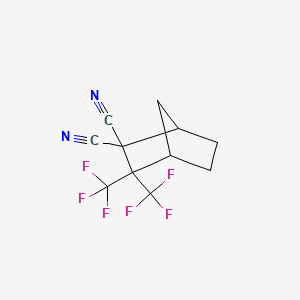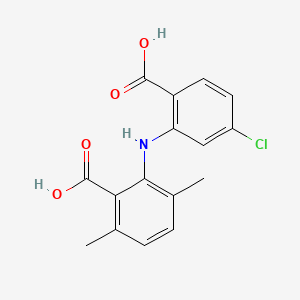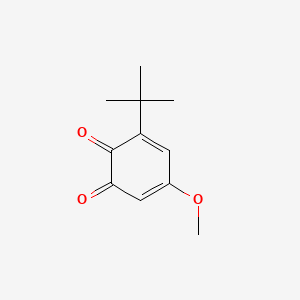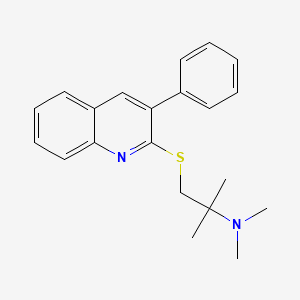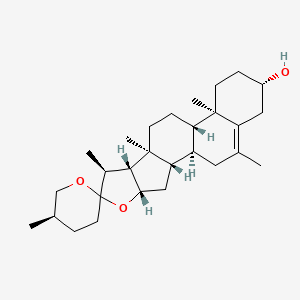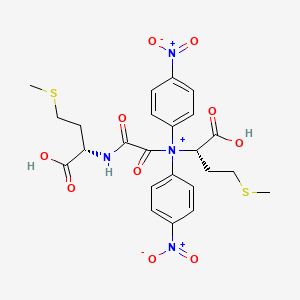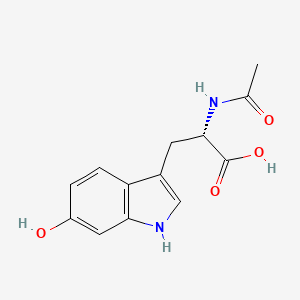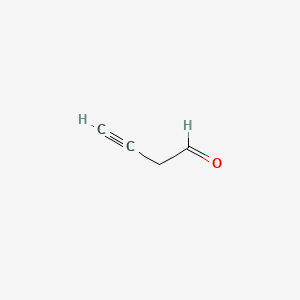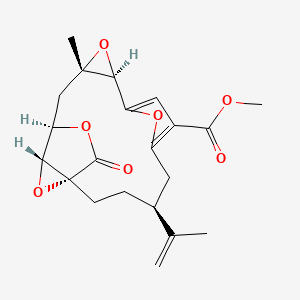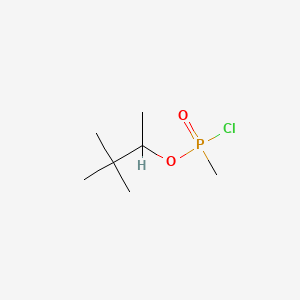![molecular formula C10H19NO B1197930 (6S,7R)-2-azaspiro[5.5]undecan-7-ol CAS No. 49620-06-6](/img/structure/B1197930.png)
(6S,7R)-2-azaspiro[5.5]undecan-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S,7R)-2-azaspiro[5.5]undecan-7-ol is an azaspiro compound.
Aplicaciones Científicas De Investigación
Asymmetric Electrocatalysis
A study by Kashiwagi et al. (2003) demonstrated the use of a modified graphite felt electrode with a chiral 1-azaspiro[5.5]undecane N-oxyl radical for the electrocatalytic oxidation of diols. This process yielded optically active lactones with high enantiopurity, showcasing the potential of (6S,7R)-2-azaspiro[5.5]undecan-7-ol in asymmetric electrocatalysis (Kashiwagi et al., 2003).
Total Synthesis of Alkaloids
Pandey et al. (2011) achieved enantioselective total syntheses of naturally occurring 2-azaspiro[5.5]undecan-7-ol alkaloids, such as isonitramine and sibirine, from enantiomerically pure starting materials. This highlights the role of (6S,7R)-2-azaspiro[5.5]undecan-7-ol in the synthesis of complex natural products (Pandey et al., 2011).
Spiroaminal Synthesis Strategies
Sinibaldi and Canet (2008) reviewed various synthetic strategies for spiroaminals, including those with the 1-azaspiro[5.5]undecane ring system. This compound is a core in natural and synthetic products with significant biological activities, thus underlining its importance in synthetic chemistry (Sinibaldi & Canet, 2008).
Monooxygenase Stereoselectivity in Biosynthesis
Research by McErlean et al. (2002) investigated the stereoselectivity of monooxygenase in the biosynthesis of stereoisomeric spiroacetals, including those involving 2-azaspiro[5.5]undecan-7-ol. This study provides insight into the enzymatic processes involving spiro compounds and their stereoselective synthesis (McErlean et al., 2002).
Propiedades
Número CAS |
49620-06-6 |
|---|---|
Nombre del producto |
(6S,7R)-2-azaspiro[5.5]undecan-7-ol |
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
(6S,11R)-2-azaspiro[5.5]undecan-11-ol |
InChI |
InChI=1S/C10H19NO/c12-9-4-1-2-5-10(9)6-3-7-11-8-10/h9,11-12H,1-8H2/t9-,10+/m1/s1 |
Clave InChI |
POCJOGNVFHPZNS-ZJUUUORDSA-N |
SMILES isomérico |
C1CC[C@@]2(CCCNC2)[C@@H](C1)O |
SMILES |
C1CCC2(CCCNC2)C(C1)O |
SMILES canónico |
C1CCC2(CCCNC2)C(C1)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



